2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid
CAS No.:
Cat. No.: VC17437791
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 2-propan-2-ylbenzotriazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H11N3O2/c1-6(2)13-11-8-4-3-7(10(14)15)5-9(8)12-13/h3-6H,1-2H3,(H,14,15) |
| Standard InChI Key | IYLNNOTVLDMGCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1N=C2C=CC(=CC2=N1)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure consists of a benzo[d] triazole scaffold—a fused bicyclic system comprising a benzene ring and a 1,2,3-triazole ring—with an isopropyl group at the 2-position and a carboxylic acid substituent at the 5-position. The triazole ring contains three nitrogen atoms, creating a π-deficient aromatic system that influences reactivity and intermolecular interactions. The isopropyl group introduces steric bulk, while the carboxylic acid enhances solubility in polar solvents and enables further derivatization.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-propan-2-ylbenzotriazole-5-carboxylic acid | |
| Molecular Formula | C₁₀H₁₁N₃O₂ | |
| Canonical SMILES | CC(C)N1N=C2C=CC(=CC2=N1)C(=O)O | |
| InChIKey | IYLNNOTVLDMGCQ-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The InChIKey (IYLNNOTVLDMGCQ-UHFFFAOYSA-N) provides a unique identifier for computational studies, enabling precise database searches and molecular modeling. Nuclear magnetic resonance (NMR) simulations predict distinctive signals for the isopropyl methyl groups (δ ~1.5 ppm) and the carboxylic acid proton (δ ~13 ppm), though experimental spectra remain unpublished. Density functional theory (DFT) calculations suggest a planar triazole ring with slight distortion due to steric interactions between the isopropyl group and adjacent nitrogen atoms.
Synthesis and Optimization Strategies
Huisgen Cycloaddition and Derivatives
A common synthetic route involves Huisgen 1,3-dipolar cycloaddition between an azide and alkyne precursor, followed by functionalization to introduce the carboxylic acid group. For example, reacting 2-azido-5-isopropylbenzoic acid with a terminal alkyne under copper catalysis yields the triazole core, though specific reaction conditions for this compound require further optimization. Alternative methods include:
-
N-alkylation of preformed triazole intermediates with isopropyl halides .
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Carboxylic acid introduction via hydrolysis of nitrile or ester precursors under acidic or basic conditions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cycloaddition | CuI, DIPEA, DMF, 80°C | 65–75% | |
| Carboxylic Acid Formation | HCl (6M), reflux, 12h | 79% |
Challenges in Purification
The compound’s polar carboxylic acid group complicates isolation, often necessitating acid-base extraction or chromatography on silica gel modified with acetic acid . Residual copper catalysts from cycloaddition reactions must be removed via chelating resins to avoid interference in downstream applications.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Experimental logP values (octanol-water partition coefficient) are unavailable, but computational models (XLOGP3) estimate a value of 0.66, indicating moderate hydrophobicity. The carboxylic acid group enhances aqueous solubility (~2.8 mg/mL predicted), though protonation at physiological pH may reduce bioavailability .
Thermal and Oxidative Stability
Applications in Pharmaceutical Development
Coordination Chemistry and Metal-Organic Frameworks
The triazole nitrogen atoms act as ligands for transition metals, enabling the construction of metal-organic frameworks (MOFs) with applications in gas storage and catalysis. For example, coordination with Cu(II) ions generates porous networks with surface areas exceeding 1000 m²/g.
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